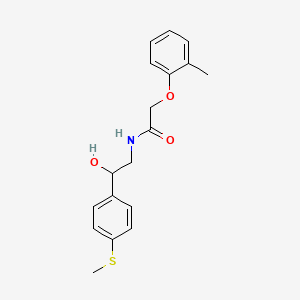

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(o-tolyloxy)acetamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of compounds known as HDAC inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation and Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for antimalarial drugs, emphasizing its significance in chemoselective monoacetylation processes. The study by Magadum & Yadav (2018) on the chemoselective acetylation of 2-aminophenol using immobilized lipase highlights the optimization of reaction parameters and the mechanism involved in the synthesis, indicating the compound's role in producing pharmacologically active molecules.

Biological Evaluation and Antioxidant Activity

Research into novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives Chkirate et al. (2019) demonstrates the compound's potential in contributing to the development of new materials with significant antioxidant activity. This suggests its broader application in medicinal chemistry and drug development.

Metabolism and Mechanistic Insights

Studies on the comparative metabolism of chloroacetamide herbicides Coleman et al. (2000) provide insights into the metabolic activation pathways of related compounds, indicating the importance of understanding the biological interactions and toxicological implications of such chemicals.

Synthesis and Characterization

The synthesis and characterization of N-substituted amides Zhong-cheng & Wan-yin (2002) highlight the methodologies for preparing and analyzing compounds with similar structures, which is crucial for the development of new drugs and materials with specific biological activities.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13-5-3-4-6-17(13)22-12-18(21)19-11-16(20)14-7-9-15(23-2)10-8-14/h3-10,16,20H,11-12H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCIIFJIEGRGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)SC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)

![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)

![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)